4-Acryloylbenzoic acid
Overview
Description
4-Acryloylbenzoic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an acryloyl group. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acryloylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Acryloylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 4-(Propionyl)benzoic acid.
Substitution: Nitro- or halogen-substituted this compound.
Scientific Research Applications
4-Acryloylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of high-performance materials, such as liquid crystal polymers and specialty coatings.
Mechanism of Action
The mechanism by which 4-acryloylbenzoic acid exerts its effects depends on its application. In polymer chemistry, the acryloyl group undergoes polymerization reactions to form long-chain polymers. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-acryloylbenzoic acid.
4-Acetylbenzoic acid: Another benzoic acid derivative with different functional groups.
4-Formylbenzoic acid: Used in similar applications but with an aldehyde group instead of an acryloyl group.
Uniqueness: this compound is unique due to its acryloyl group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This makes it particularly valuable in the synthesis of polymers and materials with specialized functions.
Properties
IUPAC Name |
4-prop-2-enoylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIODTYCHCIMSGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295230 | |
Record name | 4-(1-Oxo-2-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59969-66-3 | |
Record name | 4-(1-Oxo-2-propen-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59969-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Oxo-2-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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